molecular formula C8H2ClF4N B1487911 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile CAS No. 1046447-04-4

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1487911
CAS No.: 1046447-04-4
M. Wt: 223.55 g/mol
InChI Key: ARMHTWUNUSEQOR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile ( 1046447-04-4) is a high-value fluorinated aromatic nitrile serving as a critical synthetic intermediate in pharmaceutical and agrochemical research. This compound, with the molecular formula C₈H₂ClF₄N and a molecular weight of 223.55 g/mol, is characterized by its distinct benzonitrile core substituted with chloro, fluoro, and trifluoromethyl groups, which collectively enhance its lipophilicity and metabolic stability . As a Versatile Building Block in Medicinal Chemistry , this compound is a privileged scaffold for constructing novel bioactive molecules. Its structure is particularly valuable for designing potential TRPV1 receptor antagonists , which are a promising target for the treatment of neuropathic pain . The specific substitution pattern allows for further derivatization; the nitrile group can be reduced to an amine, while the chlorine is amenable to nucleophilic substitution reactions, enabling the rapid exploration of structure-activity relationships (SAR) . Research indicates that the compound may also be investigated as a potential antiparasitic agent . Handling and Safety: This product is classified with the signal word "Danger" and poses specific health hazards. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation . Researchers must consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) including gloves, eye protection, and suitable ventilation. Disclaimer: this compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption .

Properties

IUPAC Name

4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF4N/c9-7-5(8(11,12)13)1-4(3-14)2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMHTWUNUSEQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Stepwise Preparation Method

A representative preparation method adapted from patent CN101337911A (2008) describes a five-step synthetic sequence starting from ortho-fluorobenzotrifluoride derivatives, which can be modified for the target compound with chlorine substitution:

Step Number Reaction Type Key Reagents & Conditions Product/Intermediate Notes
1 Nitration Sulfuric acid, nitric acid, 0–150 °C 3-trifluoromethyl-4-fluoronitrobenzene Controlled temperature nitration yields nitro intermediate with high regioselectivity
2 Reduction Fe powder, ammonium chloride, reflux in aqueous/alcoholic solvent 3-trifluoromethyl-4-fluoroaniline Reduction of nitro group to aniline using iron/acid system; solvents include water, methanol, ethanol
3 Halogenation (Bromination)* Bromine, acetic acid, 0–60 °C 2-bromo-4-fluoro-5-(trifluoromethyl)aniline Electrophilic aromatic substitution introducing bromine ortho to amino group
4 Diazotization & Amine Removal Sodium nitrite, acidic medium, 20–55 °C; reductive agents like hypophosphorous acid 3-fluoro-4-bromobenzotrifluoride Conversion of amino group to diazonium salt followed by replacement with bromine or other groups
5 Cyanation (Substitution) Cuprous cyanide, potassium/sodium cyanide, 60–250 °C, solvents like DMF, DMSO, NMP 3-fluoro-4-(trifluoromethyl)benzonitrile Replacement of bromine by cyano group via metal cyanide nucleophilic aromatic substitution

*Note: For the target compound, chlorination would replace bromination in step 3, using appropriate chlorination reagents and conditions.

Adaptation for 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile

While the patent primarily details bromination, analogous chlorination can be achieved by substituting bromine with chlorine sources such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled conditions to introduce chlorine at the desired position.

The key synthetic transformations include:

  • Starting from 3-fluoro-5-(trifluoromethyl)benzonitrile or its aniline derivative
  • Selective chlorination at the 4-position relative to the nitrile and fluorine substituents
  • Use of diazotization to facilitate substitution reactions if starting from an aniline intermediate
  • Final purification by recrystallization or chromatography to achieve high purity (>98%)

Representative Experimental Data from Patent Example

Step Conditions/Details Yield (%) Purity (%) (GC)
Nitration 0–20 °C, sulfuric acid and nitric acid mixture, 3 h dropwise addition 82 97.7
Reduction Fe powder + ammonium chloride, reflux, 5.5 h >100* 99.12
Bromination Bromine in acetic acid, 10–20 °C, 2 h dripwise + 2 h stirring 85 93.35
Diazotization NaNO2 in acidic medium, 0–5 °C, followed by hypophosphorous acid reduction 68 94.1
Cyanation Cuprous cyanide in DMF, reflux 7 h under nitrogen 54 98.2

*Yield >100% indicates possible impurities or solvent inclusion; typically corrected by purification.

Key Research Findings and Considerations

  • Regioselectivity: The presence of electron-withdrawing trifluoromethyl and fluorine substituents directs nitration and halogenation to specific positions, facilitating selective synthesis.
  • Reaction Conditions: Mild temperatures (0–60 °C) in halogenation and diazotization steps prevent side reactions and decomposition.
  • Reduction Agents: Iron powder with ammonium chloride offers a cost-effective and scalable reduction method for nitro to amine conversion.
  • Substitution Reactions: Cyanation via metal cyanides in polar aprotic solvents (DMF, DMSO) is effective for replacing halogens with nitrile groups.
  • Industrial Applicability: The described method is suitable for industrial production due to readily available reagents, moderate conditions, and good yields.

Comparative Table of Key Reagents and Conditions

Step Reagents Solvent(s) Temperature Range (°C) Notes
Nitration H2SO4, HNO3 Sulfuric acid medium 0–20 Controlled addition critical
Reduction Fe powder, NH4Cl Water, methanol, ethanol Reflux (~80–100) Iron/acid system preferred
Halogenation Br2 or Cl2 (or NCS, SO2Cl2) Acetic acid or organic 0–60 Substitution position specific
Diazotization NaNO2, HCl, hypophosphorous acid Water, ethanol 0–55 Diazonium salt intermediate
Cyanation CuCN, KCN, NaCN DMF, DMSO, NMP 60–250 High temp for substitution

Additional Notes

  • The method described for 3-fluoro-4-(trifluoromethyl)benzonitrile can be adapted for the chloro derivative by replacing bromination with chlorination.
  • Alternative synthetic routes may involve direct chlorination of the trifluoromethyl-substituted benzonitrile or via lithiation and quenching with chlorinating agents.
  • Safety precautions are critical when handling cyanides and diazonium salts due to toxicity and potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Fluorinating Agents: For introducing fluoro groups.

    Catalysts: Such as palladium or nickel catalysts for coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Molecular Properties

The table below compares substituent positions, molecular formulas, and key properties of 4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile with analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound Cl (4), F (3), CF₃ (5), CN (1) C₈H₂ClF₄N 241.56* Agrochemical intermediates, ligand synthesis
4-Chloro-3-(trifluoromethyl)benzonitrile Cl (4), CF₃ (3), CN (1) C₈H₃ClF₃N 205.56 Pharmaceutical impurities (e.g., bicalutamide)
3-Chloro-5-(trifluoromethyl)benzonitrile Cl (3), CF₃ (5), CN (1) C₈H₃ClF₃N 205.56 High similarity score (0.82) in KEGG database
4-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile F (4), CH₃ (3), CF₃ (5), CN (1) C₉H₅F₄N 211.14 Methyl group enhances steric hindrance
3-Fluoro-5-(trifluoromethyl)benzonitrile F (3), CF₃ (5), CN (1) C₈H₃F₄N 189.11 Light yellow liquid; intermediate in drug synthesis

*Estimated based on substituent contributions.

Key Observations:
  • Substituent Effects : The trifluoromethyl group at position 5 enhances electron-withdrawing effects, stabilizing the aromatic ring. Chlorine at position 4 increases electrophilicity, while fluorine at position 3 contributes to metabolic stability .
  • Similarity Scores: 3-Chloro-5-(trifluoromethyl)benzonitrile (similarity score 0.82) shares the trifluoromethyl and nitrile groups but lacks fluorine at position 3, suggesting minor structural changes significantly alter biological activity .
Coupling Reactions
  • Target Compound : Likely participates in Ullmann or Suzuki-Miyaura couplings due to halogen and nitrile reactivity. describes similar compounds (e.g., II.13.a) used in agrochemical synthesis via coupling with triazoles .
  • Analog Comparison: 4-Chloro-3-(trifluoromethyl)benzonitrile is a known impurity in bicalutamide synthesis, highlighting its role in pharmaceutical quality control .

Physical-Chemical Properties

While direct data are scarce, inferences can be drawn:

  • Lipophilicity: The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability. Chlorine and fluorine further elevate logP values compared to non-halogenated analogs.
  • Stability : Fluorine’s inductive effect improves resistance to oxidative degradation, critical for agrochemical longevity ().

Biological Activity

4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a chlorinated aromatic ring and multiple fluorine substituents, enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with enzymes, effects on cellular metabolism, and potential therapeutic applications.

  • Molecular Formula : C₉H₄ClF₄N
  • Molecular Weight : 239.56 g/mol
  • Structural Features : The presence of both chloro and trifluoromethyl groups contributes to its polarity and reactivity.

This compound exhibits biological activity primarily through its interaction with various enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs.

Enzyme Inhibition

Research indicates that this compound can inhibit cytochrome P450 enzymes, which may result in:

  • Altered Drug Metabolism : Changes in the metabolism of other pharmaceuticals can affect their efficacy and safety profiles.
  • Oxidative Stress Induction : The compound has been shown to induce oxidative stress in certain cell types, impacting gene expression related to stress responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cellular functions:

  • Cellular Metabolism : It disrupts normal metabolic processes by inhibiting key metabolic enzymes, leading to altered energy production.
  • Gene Expression : The compound influences gene expression associated with stress responses and metabolic pathways.

Case Studies

  • Toxicological Assessment : In animal models, varying doses of the compound revealed a dose-dependent relationship where higher concentrations resulted in significant toxicity, including liver damage and increased oxidative stress.
  • Pharmacological Applications : Its role as a potential lead compound in drug development has been explored, particularly concerning its ability to modulate enzyme activity relevant to therapeutic targets.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-trifluoromethylbenzonitrileC₉H₆ClF₃NContains one trifluoromethyl group
4-Bromo-3-fluoro-5-(trifluoromethyl)benzonitrileC₉H₄BrF₃NBromine replaces chlorine
3-Fluoro-4-chloro-benzonitrileC₇H₄ClF₃NLacks trifluoromethyl group

The dual trifluoromethyl substitution in this compound enhances its reactivity compared to similar compounds with fewer fluorinated groups, making it more effective in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-fluoro-5-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated trifluoromethylbenzonitriles typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, trifluoromethylation can be achieved using Cu-mediated reactions with CF₃ sources like TMSCF₃ under anhydrous conditions . Chloro and fluoro substituents are introduced via halogen exchange (e.g., using Cl₂ or F₂ gas) or directed ortho-metalation. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd for coupling reactions). Purity is optimized via recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the electronic effects of substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to map electrostatic potential surfaces, revealing electron-withdrawing effects of -CF₃ and halogens. NMR spectroscopy (¹⁹F and ¹³C) quantifies deshielding effects: the -CF₃ group typically shows a ¹⁹F signal at δ -60 to -65 ppm, while adjacent halogens alter chemical shifts by 1–3 ppm due to inductive effects . IR spectroscopy confirms nitrile stretching vibrations (~2240 cm⁻¹), with shifts indicating conjugation or steric hindrance .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Solubility is tested in aprotic solvents (e.g., DMSO, acetone) and aqueous buffers (pH 2–12) via UV-Vis spectroscopy. The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Stability studies (HPLC monitoring) show degradation <5% after 24 hours at 25°C in neutral conditions but rapid hydrolysis (>90% in 6 hours) under alkaline conditions (pH >10) due to nitrile conversion to carboxylic acids . Storage recommendations: -20°C in amber vials under inert gas .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what structural analogs enhance activity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal binding to enzymes like cytochrome P450 or kinases. The -CF₃ group enhances hydrophobic interactions, while halogens influence selectivity. For example, replacing -Cl with -Br increases potency against mGlu5 receptors by 3-fold (IC₅₀ = 12 nM vs. 36 nM) . Structure-activity relationship (SAR) studies suggest fluorination at the 3-position reduces off-target toxicity in cell-based assays (HEK293 and HepG2) .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

  • Methodological Answer : A validated HPLC method uses a Waters Spherisorb ODS-2 column (4.6 × 150 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water (30:70 to 70:30 over 15 min). Detection at 254 nm separates the target (RT = 6.5 min) from impurities like 4-amino analogs (RT = 3.0 min) . For trace metal analysis, ICP-MS detects residual Pd (<1 ppm) from coupling reactions .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) be applied to study metabolic pathways of this compound?

  • Methodological Answer : ¹⁸F labeling is achieved via nucleophilic aromatic substitution using K¹⁸F/K222 in DMSO at 110°C for 30 minutes (radiochemical yield ~65%). PET imaging in rodent models shows rapid uptake in liver and kidneys, with a biological half-life of 2.3 hours . ¹³C-labeled nitrile groups are synthesized using K¹³CN in Pd-catalyzed cyanation, enabling tracking of cyanide release via LC-MS/MS in hepatocyte assays .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the cytotoxicity of derivatives?

  • Methodological Answer : Use MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination over 48–72 hours. Include positive controls (e.g., doxorubicin) and measure caspase-3/7 activation for apoptosis. For oxidative stress, quantify ROS levels via DCFH-DA fluorescence . Dose-response curves (0.1–100 µM) are analyzed using GraphPad Prism .

Q. How to design a stability-indicating study for forced degradation under ICH guidelines?

  • Methodological Answer : Expose the compound to heat (80°C, 48 hours), UV light (254 nm, 200 W/m², 24 hours), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Analyze degraded samples via UPLC-PDA-MS to identify major degradation products (e.g., hydrolysis to benzamide). Validate method specificity, linearity (R² >0.999), and LOD/LOQ (<0.1%) .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s reactivity in Suzuki-Miyaura couplings?

  • Methodological Answer : Discrepancies arise from varying Pd catalysts (Pd(OAc)₂ vs. XPhos Pd G3) and boronic acid substrates. Steric hindrance from -CF₃ and halogens reduces reactivity with bulky aryl boronic acids. Adding 10 mol% P(t-Bu)₃ improves yields from 20% to 75% by mitigating catalyst poisoning .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-3-fluoro-5-(trifluoromethyl)benzonitrile
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